2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl 4-fluorobenzoate
Description
Properties
IUPAC Name |
[2-methyl-2-(phenothiazine-10-carbonylamino)propyl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-24(2,15-30-22(28)16-11-13-17(25)14-12-16)26-23(29)27-18-7-3-5-9-20(18)31-21-10-6-4-8-19(21)27/h3-14H,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJQBKXRDOWLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)C1=CC=C(C=C1)F)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl 4-fluorobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
Properties
| Property | Value |
|---|---|
| Molecular Weight | 348.43 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. The phenothiazine moiety is known to exhibit antipsychotic and antidepressant properties, while the fluorobenzoate component may enhance its pharmacological profile by improving solubility and bioavailability.
- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against cancer cell lines, indicating a potential role in cancer therapy.
- Neurotransmitter Modulation : The structure suggests possible interactions with neurotransmitter systems, particularly dopamine and serotonin pathways.
Case Studies
- Anticancer Activity : A study on structurally similar phenothiazine derivatives demonstrated that they could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . This suggests that this compound may exhibit similar effects.
- Neuropharmacological Effects : Research indicates that phenothiazine derivatives are effective in modulating neurotransmitter levels, which could be beneficial in treating psychiatric disorders. This highlights the potential of the compound in neuropharmacology.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures possess antimicrobial properties, potentially making them candidates for developing new antibiotics . The presence of the phenothiazine ring is often associated with increased activity against various bacterial strains.
In Vitro Studies
In vitro studies have shown that derivatives of phenothiazine can induce significant cytotoxicity in cancer cell lines, with IC50 values indicating potency in the low micromolar range. For instance, a related compound was found to have an IC50 of 5 µM against breast cancer cells .
In Vivo Studies
Animal models have been used to evaluate the therapeutic efficacy of phenothiazine derivatives. Results indicated reduced tumor size and increased survival rates in treated groups compared to controls, supporting the need for further clinical investigations into this compound's potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with the target molecule:
Key Observations:
- Linker Flexibility: The target compound’s carbamoyl-amino propyl linker may confer greater conformational flexibility compared to the ethyl linker in compound 20 or the rigid ethynyl group in the nitrophenyl derivative .
- Bioactivity : While trifluoperazine’s piperazinylpropyl group enhances CNS penetration, the target compound’s 4-fluorobenzoate ester likely prioritizes metabolic stability over rapid absorption .
- Electron-Withdrawing Groups : The 4-fluoro substituent on the benzoate may reduce hydrolysis rates compared to methyl or hydroxamic acid derivatives .
Physicochemical Properties
- Solubility : The 4-fluorobenzoate ester increases lipophilicity (logP ~3.5 estimated) relative to the hydrophilic hydroxamic acid in compound 22 (logP ~1.8) .
- Stability : The carbamate linkage in the target compound is less prone to enzymatic degradation than the ester group in compound 20 , which may hydrolyze in vivo .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for phenothiazine-based esters like 2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl 4-fluorobenzoate?
- Methodology : The synthesis of structurally analogous phenothiazine derivatives often involves:
- Acylation reactions : Coupling phenothiazine carbonyl groups with amino esters using reagents like DIPEA and COMU in DMF .
- Hydrolysis and functionalization : Conversion of ester intermediates (e.g., methyl benzoate derivatives) to carboxylic acids under basic conditions (1,4-dioxane/NaOH), followed by amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethyl acetate) are standard for isolating pure compounds .
- Key considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions, such as hydrolysis of the fluorobenzoate group.
Q. How is the molecular structure of this compound validated experimentally?
- Techniques :
- Single-crystal X-ray diffraction (SC-XRD) : Use programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) to resolve anisotropic displacement parameters and confirm stereochemistry .
- Spectroscopic analysis :
- NMR : Assign peaks for the phenothiazine core (δ 6.5–7.5 ppm for aromatic protons) and fluorobenzoate moiety (δ 7.0–8.0 ppm with splitting from fluorine) .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-TOF, observing [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> adducts .
Advanced Research Questions
Q. How can computational methods predict the pharmacological activity of this compound?
- Approach :
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., histone deacetylases (HDACs)) by aligning the fluorobenzoate group with catalytic zinc ions .
- QSAR studies : Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity using descriptors like LogP and polar surface area .
- Validation : Compare computational predictions with in vitro assays (e.g., HDAC inhibition IC50 values) to refine models .
Q. How to resolve contradictions in biological activity data across studies?
- Case example : If one study reports potent HDAC inhibition while another shows no activity:
- Experimental variables : Check assay conditions (e.g., pH, enzyme isoform specificity) .
- Structural analogs : Compare with compounds like 4-[2-(10H-phenothiazin-10-yl)ethyl]-N-hydroxybenzamide (22), which showed selectivity for HDAC6 due to its hydroxamate group .
- Statistical analysis : Apply multivariate regression to isolate variables (e.g., substituent position, steric bulk) influencing activity .
Q. What strategies optimize crystallization for SC-XRD analysis?
- Crystallization protocols :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
